2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a chloroethyl group and a trifluoromethyl group attached to a benzoxazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-amino-5-chlorobenzoxazole with trifluoroacetic anhydride to introduce the trifluoromethyl group. This intermediate is then subjected to a Friedel-Crafts acylation reaction using chloroacetyl chloride to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(trifluoromethyl)benzene: Shares the trifluoromethyl group but lacks the benzoxazinone core.
Chloroethyl chloroformate: Contains the chloroethyl group but differs in overall structure and reactivity.
Uniqueness
2-(1-Chloroethyl)-8-(trifluoromethyl)-4H-3,1-benzoxazin-4-one is unique due to the combination of its functional groups and the benzoxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
80777-38-4 |
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Molecular Formula |
C11H7ClF3NO2 |
Molecular Weight |
277.62 g/mol |
IUPAC Name |
2-(1-chloroethyl)-8-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C11H7ClF3NO2/c1-5(12)9-16-8-6(10(17)18-9)3-2-4-7(8)11(13,14)15/h2-5H,1H3 |
InChI Key |
MBQLJWCLZRDFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=CC=C2C(F)(F)F)C(=O)O1)Cl |
Origin of Product |
United States |
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